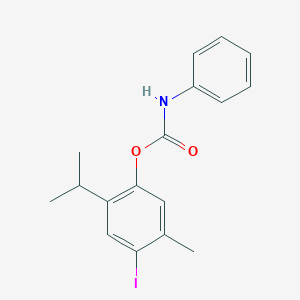
2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the isoindoline family and has been shown to exhibit potent biological activity.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A involves the inhibition of the proteasome, a large protein complex that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A disrupts the normal cellular processes and induces cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A have been extensively studied. Studies have shown that 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A can induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In non-cancerous cells, 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been shown to have minimal toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A in lab experiments is its potency. It has been shown to exhibit potent anti-cancer activity at low concentrations. Additionally, it has a relatively long half-life, which allows for sustained inhibition of the proteasome. However, one of the major limitations is its solubility. 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A is poorly soluble in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A and its potential use in combination with other anti-cancer agents. Finally, there is a need for further studies to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A in pre-clinical and clinical settings.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been shown to have potential applications in several areas of scientific research. One of the most promising areas is in the field of cancer research. Studies have shown that 2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide A exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1,3-dioxo-2-phenylisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-15-8-6-14(7-9-15)12-20(26)24-16-10-11-18-19(13-16)22(28)25(21(18)27)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGCDWSAMKNDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-8,8-dimethyl-8,9-dihydro-6H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B3530659.png)
![3-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B3530665.png)

![N-(3-chlorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B3530676.png)
![3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B3530689.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B3530698.png)
![2,6-di-tert-butyl-4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B3530699.png)
![5-bromo-2-methoxy-3-methyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B3530712.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B3530729.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3530734.png)
![3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3530736.png)
![5-bromo-2-methoxy-3-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3530748.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3530754.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3530761.png)